

# Synthesis Pathway for Deuterium-Labeled Fosamprenavir: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of a plausible synthesis pathway for deuterium-labeled fosamprenavir calcium, a critical tool in pharmacokinetic and metabolic studies of this important antiretroviral prodrug. The synthesis commences with the strategic incorporation of deuterium into the starting material, L-phenylalanine, followed by a multi-step sequence to construct the complex fosamprenavir molecule.

Fosamprenavir is a phosphate ester prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease.[1] Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful technique used in drug development to investigate metabolic pathways, determine pharmacokinetic profiles, and potentially enhance a drug's metabolic stability.[2] The synthesis of deuterium-labeled fosamprenavir calcium has been reported to start from L-phenylalanine and proceed in 18 steps with an overall yield of 9%.[3] This guide outlines a detailed, feasible synthetic route based on published literature and patents concerning the synthesis of fosamprenavir and the deuteration of its precursors.

# I. Synthesis Overview

The proposed synthesis is a convergent route, involving the preparation of two key intermediates that are subsequently coupled, followed by phosphorylation and final conversion to the calcium salt. The key stages are:



- Deuteration of L-Phenylalanine: Introduction of deuterium atoms onto the phenyl ring of Lphenylalanine.
- Synthesis of the Amino Alcohol Core: Conversion of deuterated L-phenylalanine into the key intermediate, (2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene sulphonamide.
- Synthesis of the Carbamate Moiety: Preparation of (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate.
- Coupling and Elaboration: Reaction of the two key intermediates to form the carbamatelinked backbone.
- Phosphorylation and Final Steps: Introduction of the phosphate group, reduction of the nitro group, and formation of the final calcium salt.

# **II. Experimental Protocols**

## A. Deuteration of L-Phenylalanine (d5-L-Phenylalanine)

Deuterium can be incorporated into the aromatic ring of L-phenylalanine through acid-catalyzed hydrogen-deuterium exchange.

#### Protocol:

- L-phenylalanine is suspended in a solution of deuterated sulfuric acid (D2SO4) in deuterium oxide (D2O).
- The mixture is heated to facilitate the exchange of the five protons on the phenyl ring with deuterium.
- Upon completion, the reaction mixture is neutralized, and the deuterated L-phenylalanine (d5-L-phenylalanine) is isolated and purified.

Note: The exact reaction conditions, such as temperature and duration, are optimized to achieve high levels of deuteration while minimizing racemization.

# **B.** Synthesis of Key Intermediates



1. (2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene sulphonamide

This multi-step synthesis starts from the prepared d5-L-phenylalanine. A representative, non-deuterated synthesis is detailed in patent literature[4][5]; this protocol is adapted for the deuterated analogue.

#### Protocol:

- Protection and Reduction: d5-L-phenylalanine is first N-protected (e.g., with a Boc group) and the carboxylic acid is reduced to the corresponding alcohol.
- Epoxidation: The resulting amino alcohol is converted to a chiral epoxide.
- Ring Opening: The epoxide is opened by reaction with isobutylamine to introduce the isobutylamino group.
- Sulfonylation: The secondary amine is then reacted with 4-nitrobenzenesulfonyl chloride to yield the sulfonamide.
- Deprotection: The N-Boc protecting group is removed under acidic conditions to give the desired amino alcohol intermediate.
- 2. (S)-3-Tetrahydrofuranyl-N-succinimidyl carbonate

This reagent is prepared from (S)-3-hydroxytetrahydrofuran.

#### Protocol:

- (S)-3-hydroxytetrahydrofuran is reacted with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base (e.g., triethylamine) in an appropriate solvent like acetonitrile.[6]
- The reaction mixture is stirred at ambient temperature until completion.
- The product, (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate, is isolated and purified.

# C. Coupling of Intermediates and Carbamate Formation

Protocol:



- A mixture of (2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene sulphonamide and (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate is stirred in a suitable solvent such as dichloromethane.[4]
- A base, for instance triethylamine, is added to facilitate the reaction.[4]
- The reaction is typically carried out at ambient temperature for several hours.[4]
- After workup and purification, (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-(benzyl-d5)-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulphonamido)propyl]carbamate is obtained.[4]

# D. Phosphorylation, Reduction, and Salt Formation

1. Phosphorylation

#### Protocol:

- The carbamate intermediate from the previous step is dissolved in a suitable solvent like pyridine.[4]
- The solution is cooled, and a phosphorylating agent, such as phosphorus oxychloride (POCl3), is added.[4]
- The reaction is stirred at ambient temperature.[4]
- After completion, the reaction is quenched, and the phosphorylated intermediate is isolated.
- 2. Reduction of the Nitro Group

#### Protocol:

- The nitro-containing phosphorylated intermediate is dissolved in a suitable solvent system (e.g., ethyl acetate and methanol).[4]
- A catalyst, typically palladium on carbon (Pd/C), is added.[4]
- The mixture is stirred under a hydrogen atmosphere until the reduction of the nitro group to an amine is complete.[4]



- The catalyst is removed by filtration.
- 3. Formation of the Calcium Salt

#### Protocol:

- The resulting fosamprenavir free acid is dissolved in a suitable solvent.
- A solution of a calcium salt, such as calcium acetate, in water is added.[4]
- The deuterium-labeled fosamprenavir calcium precipitates and is collected by filtration, washed, and dried.[4]

## **III. Data Presentation**

Table 1: Summary of Key Reaction Steps and Intermediates



Step	Starting Material(s)	Key Reagent(s)	Product
Α	L-Phenylalanine	D2SO4, D2O	d5-L-Phenylalanine
B1	d5-L-Phenylalanine	Boc-anhydride, Isobutylamine, 4- Nitrobenzenesulfonyl chloride	(2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene sulphonamide
B2	(S)-3- Hydroxytetrahydrofura n	N,N'-Disuccinimidyl carbonate	(S)-3- Tetrahydrofuranyl-N- succinimidyl carbonate
С	Intermediates from B1 and B2	Triethylamine	(3S)-tetrahydro-3-furyl N-[(1S,2R)-1-(benzyl-d5)-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulphona mido)propyl]carbamat e
D1	Product from C	Phosphorus oxychloride	Phosphorylated intermediate
D2	Product from D1	H2, Pd/C	d5-Fosamprenavir (free acid)
D3	Product from D2	Calcium acetate	d5-Fosamprenavir calcium

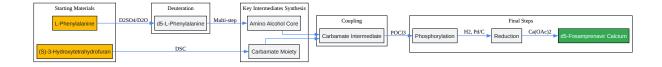
Table 2: Representative Yields and Purity (based on non-deuterated synthesis)



Step	Product	Representative Yield	Representative Purity (HPLC)	Reference
С	(3S)-tetrahydro- 3-furyl N- [(1S,2R)-1- benzyl-2- hydroxy-3-(N- isobutyl-4- nitrobenzenesulp honamido)propyl] carbamate	~60%	>99%	[4]
D3	Fosamprenavir Calcium	-	99.85%	[4]

Note: The overall reported yield for the 18-step synthesis of deuterium-labeled fosamprenavir calcium is 9%.[3]

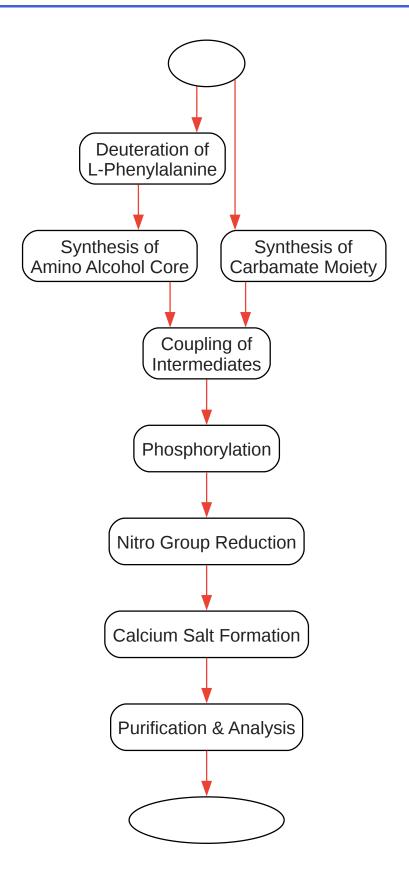
## **IV. Visualizations**



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Caption: Convergent synthesis pathway for deuterium-labeled fosamprenavir calcium.





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Caption: Experimental workflow for the synthesis of d5-fosamprenavir calcium.



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